molecular formula C10H17BN4O2 B13688232 [2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid

[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid

Cat. No.: B13688232
M. Wt: 236.08 g/mol
InChI Key: CDHWKFQKFISMSW-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-based boronic acid featuring a 1,4-diazepane ring substituted with a methyl group at the 4-position. Its boronic acid moiety (B(OH)₂) at the pyrimidine C5 position makes it a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. The pinacol ester derivative of this compound (C₁₆H₂₆BN₅O₂) exhibits a molecular ion [M+H]⁺ of 319.3 (boronic acid form: 237.1 m/z) .

Properties

Molecular Formula

C10H17BN4O2

Molecular Weight

236.08 g/mol

IUPAC Name

[2-(4-methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C10H17BN4O2/c1-14-3-2-4-15(6-5-14)10-12-7-9(8-13-10)11(16)17/h7-8,16-17H,2-6H2,1H3

InChI Key

CDHWKFQKFISMSW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)N2CCCN(CC2)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-diketones.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.

    Attachment of the 4-Methyl-1,4-diazepane Moiety: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with 4-methyl-1,4-diazepane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical building block in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between its boronic acid group and aryl/heteroaryl halides. Key applications include:

  • Biaryl Synthesis : Reacts with aryl halides (e.g., bromides, iodides) under palladium catalysis to generate biaryl structures, which are foundational in pharmaceutical intermediates .

  • Heterocycle Functionalization : Couples with halogenated pyrimidines or pyridines to construct complex heterocyclic frameworks .

Representative Reaction Conditions :

ComponentDetails
CatalystPd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)
BaseNa₂CO₃, K₂CO₃, or Cs₂CO₃ (2–3 equiv)
SolventDioxane, THF, or DMF/H₂O mixtures
Temperature80–100°C under inert atmosphere (N₂/Ar)
Yield60–85% (varies with substrate and steric hindrance)

Miyaura Borylation Precursor

The compound is synthesized via Miyaura borylation, where a brominated pyrimidine precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂):

Synthetic Pathway :

  • Bromide Intermediate : 5-Bromo-2-(4-methyl-1,4-diazepan-1-yl)pyrimidine (3m ) is treated with B₂Pin₂.

  • Catalysis : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands (e.g., XPhos) facilitates boron insertion.

  • Isolation : Boronic acid pinacol ester (4p ) is hydrolyzed to yield the free boronic acid .

Key Data :

ParameterValue
Reaction Time12–24 hours
Temperature80–90°C
Catalyst Loading1–3 mol%
Yield (Pinacol Ester)70–90%

Comparative Reactivity with Analogues

The diazepane and pyrimidine substituents influence reactivity compared to simpler boronic acids:

CompoundReactivity in Suzuki CouplingSolubility (H₂O)Stability Under Basic Conditions
Target Compound Moderate to high5–44 µM Stable (pH 7–9)
Phenylboronic AcidHigh>1 mMProne to protodeboronation
2-Pyridylboronic AcidLow20–50 µMModerate

The diazepane moiety enhances solubility in aqueous-organic mixtures, enabling reactions in biphasic systems .

Reaction Mechanism Insights

  • Transmetallation Step : The boronic acid transfers its aryl group to palladium(II), forming a Pd–C bond.

  • Steric Effects : Bulky diazepane substituents slow transmetallation but improve regioselectivity in coupling with hindered substrates .

  • Base Role : Activates the boronic acid via deprotonation, forming a borate complex that participates in the catalytic cycle.

Stability and Handling

  • Storage : Stable at −20°C under inert gas for >12 months.

  • Decomposition : Prolonged exposure to moisture or strong acids/bases induces protodeboronation.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology

The compound has potential applications in biological research, particularly in the development of boron-containing drugs. Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them valuable in drug discovery.

Medicine

In medicine, this compound is being explored for its potential as a therapeutic agent. Boronic acids have shown promise in the treatment of diseases such as cancer and diabetes due to their ability to inhibit specific enzymes.

Industry

Industrially, the compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its unique structure and reactivity make it a versatile tool in industrial chemistry.

Mechanism of Action

The mechanism of action of [2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, modulating their activity. This interaction can inhibit enzyme function or alter receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The following table summarizes key structural differences among related compounds:

Compound Name (Boronic Acid Form) Heterocyclic Substituent Molecular Formula Molecular Weight LCMS [M+H]⁺ (Boronic Acid)
[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl] 7-membered 1,4-diazepane (4-Me) C₁₀H₁₆BN₅O₂ 237.1 237.1
[2-(4-Ethyl-1,4-diazepan-1-yl)pyrimidin-5-yl] 7-membered 1,4-diazepane (4-Et) C₁₁H₁₈BN₅O₂ 251.1 251.1
[2-(4-Propyl-1,4-diazepan-1-yl)pyrimidin-5-yl] 7-membered 1,4-diazepane (4-Pr) C₁₂H₂₀BN₅O₂ 265.2 265.2
[2-(Azepan-1-yl)pyrimidin-5-yl] 7-membered azepane (no N-substituent) C₉H₁₄BN₃O₂ 222.1 222.1
[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl] 6-membered piperazine (4-Et) C₁₀H₁₇BN₄O₂ 236.08 236.08
[2-(Pyrrolidin-1-yl)pyrimidin-5-yl] 5-membered pyrrolidine C₈H₁₂BN₃O₂ 193.01 193.01

Key Observations :

  • Substituent Effects : Increasing alkyl chain length (Me → Et → Pr) on the diazepane nitrogen correlates with higher molecular weight and hydrophobicity, which may reduce aqueous solubility .

Physicochemical Properties

Aqueous Solubility
  • The methyl-substituted diazepane derivative (237.1 m/z) likely balances solubility and lipophilicity better than ethyl or propyl analogs due to its moderate substituent size.
Stability
  • Pinacol esters (e.g., compound 4p, 319.3 m/z) enhance boronic acid stability during synthesis. LCMS data confirm minimal degradation under standard conditions .

Reactivity in Cross-Coupling Reactions

  • Steric Effects : Bulkier substituents (e.g., propyl) may hinder coupling efficiency due to steric crowding at the boronic acid site.

Biological Activity

[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid is a boronic acid derivative that has gained attention in various scientific fields due to its unique structural properties and potential biological applications. This compound features a pyrimidine ring with a boronic acid group and a 4-methyl-1,4-diazepane moiety, which contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC10H17BN4O2
Molecular Weight236.08 g/mol
IUPAC NameThis compound
CAS Number2130893-93-3
Canonical SMILESB(C1=CN=C(N=C1)N2CCCN(CC2)C)(O)O

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with hydroxyl and amino groups in biological molecules. This interaction can modulate enzyme activity or alter receptor signaling pathways, potentially leading to therapeutic effects in various diseases.

1. Enzyme Inhibition

Boronic acids are known to interact with serine proteases and other enzymes. For instance, studies have shown that boronic acid derivatives can inhibit dipeptidyl peptidase IV (DPPIV), which is crucial in glucose metabolism and diabetes management. The structure-activity relationship (SAR) of such compounds indicates that modifications can enhance their inhibitory potency against specific enzymes .

2. Drug Development

The compound is being explored for its potential as a therapeutic agent in treating conditions like cancer and diabetes. Its ability to inhibit target enzymes makes it a candidate for further development as a drug. Research has indicated that boronic acids can exhibit selective inhibition profiles, which are vital for minimizing side effects in therapeutic applications .

Case Study 1: Dipeptidyl Peptidase IV Inhibition

A series of studies investigated the inhibitory effects of various boronic acid derivatives on DPPIV. The findings demonstrated that specific structural features, such as the presence of certain amino acids at the P2 position, significantly influenced the inhibitory activity. The most potent inhibitors were those that maintained the (R)-stereoisomer configuration at the P1 position while allowing flexibility at P2 .

Case Study 2: Cancer Therapeutics

Research has shown that boronic acids can be effective against cancer cell lines by inhibiting specific pathways involved in tumor growth. For instance, compounds similar to this compound were tested for their ability to induce apoptosis in cancer cells through enzyme inhibition mechanisms .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other boronic acid derivatives:

CompoundActivity TypePotency Level
This compoundDPPIV InhibitionModerate
Prolineboronic Acid (BoroPro)DPPIV InhibitionHigh
Boronate EstersEnzyme InhibitionVariable

Q & A

Q. What analytical techniques confirm the purity of this boronic acid?

  • Methodological Answer : Combine LCMS (to confirm molecular weight and detect side products) , 1H/13C NMR (for structural integrity) , and HPLC (for quantitative purity assessment). For trace moisture-sensitive impurities, Karl Fischer titration may be employed.

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